3-氨基-N-丁基-4-甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

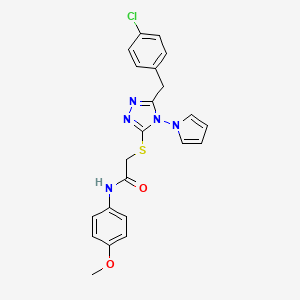

The compound "3-amino-N-butyl-4-methylbenzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their various biological activities, including inhibition of carbonic anhydrases. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring and substituted with various functional groups that can influence their physical, chemical, and biological properties .

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves the reaction of aminobenzenesulfonamide with different reagents to introduce various substituents. For instance, the synthesis of a series of novel 1-aroyl/acyl-3-(3-aminosulfonylphenyl) thioureas was achieved by reacting alkyl/aryl isothiocyanates with 3-aminobenzenesulfonamide . Another approach for synthesizing amino-(N-alkyl)benzenesulfonamides includes the direct N-alkylation of aminobenzenesulfonamides with alcohols, showcasing a strategy for the recognition of different types of amino groups .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be complex, with the potential for various conformations. For example, the crystal structure of a related ynamide compound showed that the amido substituents adopt a twisted conformation, resulting in a molecule with axial chirality . The molecular structure and intermolecular interactions can be further analyzed using techniques such as Hirshfeld surface analysis, which helps describe the crystal packing of the compound .

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions. For example, the solid-state polymerization of a ynamide sulfonamide compound was investigated, revealing that polymerization proceeded simultaneously with a phase transition . Additionally, the reactivity of sulfonamides with isothiocyanates to form thioureas indicates their potential for further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The optical, electrochemical, and thermal properties of these compounds can be characterized using techniques such as UV-fluorescence spectroscopy, cyclic voltammetry, TGA, and DSC . The HOMO/LUMO energy levels can be experimentally determined to understand the electronic properties of the compounds . The solubility and stability of these compounds are also critical for their potential therapeutic applications, as seen in the case of a HIF-1 pathway inhibitor with poor water solubility .

科学研究应用

抗HIV活性

3-氨基-N-丁基-4-甲基苯磺酰胺衍生物,特别是N-(3-氨基-3,4-二氢-4-氧基嘧啶-2-基)-4-氯-2-巯基-5-甲基苯磺酰胺衍生物已经合成并评估其抗HIV特性。其中一种衍生物表现出显著的抗HIV-1活性,具有中等细胞毒性效应,突显了其在HIV治疗研究中的潜力 (Brzozowski & Sa̧czewski, 2007)。

免疫调节效应

对2-氨基-4,6-二叔丁基苯酚衍生物的研究显示,这些衍生物与3-氨基-N-丁基-4-甲基苯磺酰胺在结构上相关,表现出免疫调节效应。在一定浓度下,这些化合物刺激了α-干扰素和γ-干扰素的产生,而不对人类外周血淋巴细胞产生毒性影响。这一发现指向了在调节免疫反应中的潜在应用 (Nizheharodava et al., 2020)。

抗菌和抗炎潜力

含有1,4-苯并二氧杂环戊二烯环的磺胺类化合物,与3-氨基-N-丁基-4-甲基苯磺酰胺的核心结构相关,已显示出对各种细菌菌株具有良好的抗菌特性。此外,这些化合物还表现出对脂氧合酶酶的抑制作用,暗示了它们在治疗炎症性疾病中的潜力 (Abbasi et al., 2017)。

属性

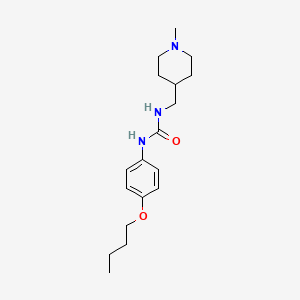

IUPAC Name |

3-amino-N-butyl-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2S/c1-3-4-7-13-16(14,15)10-6-5-9(2)11(12)8-10/h5-6,8,13H,3-4,7,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BROLIXCWOLRQGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC(=C(C=C1)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2524769.png)

![Ethyl 2-{[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl]oxy}acetate](/img/structure/B2524775.png)

![Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate](/img/structure/B2524776.png)

![4-cyclopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2524778.png)

![5-[(Diethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid](/img/structure/B2524780.png)

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2524783.png)

![3-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[3-(methylthio)phenyl]thiophene-2-carboxamide](/img/structure/B2524784.png)